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Introduction
Pre-mRNA splicing is a fundamental cellular process responsible for the removal of non-coding

introns and the ligation of coding exons, ultimately leading to the production of mature

messenger RNA (mRNA). This intricate process is carried out by the spliceosome, a dynamic

macromolecular machine composed of small nuclear RNAs (snRNAs) and numerous proteins.

The fidelity and regulation of splicing are critical for normal gene expression, and dysregulation

is implicated in a variety of human diseases, including cancer and genetic disorders.

At the heart of the spliceosome's dynamic rearrangements is the DEAH-box RNA helicase Brr2

(also known as SNRNP200), a key enzyme that utilizes the energy from ATP hydrolysis to

remodel RNA-protein complexes. Brr2's primary role is to unwind the U4/U6 di-snRNA duplex,

a critical step for the catalytic activation of the spliceosome. Given its central role, Brr2 is a

compelling target for chemical probe development to enable a deeper understanding of the

splicing process and for potential therapeutic intervention.

This technical guide provides a comprehensive overview of Brr2-IN-2 (also known as Brr2

inhibitor 9 or C9), a potent and selective allosteric inhibitor of the Brr2 helicase. This document

details its mechanism of action, quantitative biochemical and cellular activity, and provides

detailed experimental protocols for its use as a chemical probe.
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Mechanism of Action
Brr2-IN-2 is an allosteric inhibitor of the Brr2 helicase.[1][2][3] Unlike competitive inhibitors that

bind to the ATP or RNA binding sites, Brr2-IN-2 binds to a novel allosteric pocket located at the

interface between the N-terminal and C-terminal helicase cassettes of Brr2.[1][2] This binding

event induces a conformational change that likely disrupts the cooperative action of the two

cassettes, leading to the inhibition of both ATPase and helicase activities.

The allosteric nature of Brr2-IN-2 confers a higher degree of selectivity compared to inhibitors

targeting the highly conserved ATP-binding pocket of helicases.[1][2] This specificity makes it a

valuable tool for dissecting the precise functions of Brr2 in the complex cellular environment.

Quantitative Data
The following tables summarize the key quantitative data for Brr2-IN-2, providing a clear

comparison of its potency and selectivity.

Table 1: In Vitro Biochemical Activity of Brr2-IN-2

Parameter Assay Species Value Reference

IC50
Brr2 ATPase

Activity
Human 1.8 µM [4]

IC50
Brr2-U4 snRNA

Binding (EMSA)
Human 2.3 µM [4]

Ki
Brr2 Binding

(SPR)
Human 0.9 µM [4]

Table 2: Selectivity Profile of Brr2-IN-2
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Target Class IC50
Selectivity
(fold vs. Brr2)

Reference

Brr2
RNA Helicase

(SF2)
1.8 µM - [4]

DDX3X
RNA Helicase

(DEAD-box)
> 50 µM > 27 [4]

DDX5
RNA Helicase

(DEAD-box)
> 50 µM > 27 [4]

DHX9
RNA Helicase

(DEAH-box)
> 50 µM > 27 [4]

eIF4AIII
RNA Helicase

(DEAD-box)
> 50 µM > 27 [4]

Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of

Brr2-IN-2.

Brr2 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of Brr2 in the presence of RNA and the

inhibitor.

Materials:

Recombinant human Brr2 protein

Poly(A) RNA

ATP

Brr2-IN-2 (or other test compounds)

Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 150 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT
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ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection reagent

384-well plates

Procedure:

Prepare a solution of Brr2 protein and poly(A) RNA in assay buffer.

Add Brr2-IN-2 or DMSO vehicle control to the wells of a 384-well plate.

Add the Brr2/poly(A) RNA mixture to the wells.

Incubate for 15 minutes at room temperature.

Initiate the reaction by adding ATP to a final concentration of 100 µM.

Incubate the reaction for 60 minutes at 37°C.

Stop the reaction and measure the amount of remaining ATP using the ADP-Glo™ Kinase

Assay kit according to the manufacturer's instructions.

Calculate the percentage of ATP consumed and determine the IC50 value for Brr2-IN-2.

Brr2 Helicase (RNA Unwinding) Assay
This assay directly measures the ability of Brr2 to unwind a duplex RNA substrate.

Materials:

Recombinant human Brr2 protein

Duplex RNA substrate with a 3' overhang, with one strand labeled (e.g., with a fluorescent

dye or biotin)

ATP

Brr2-IN-2 (or other test compounds)
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Helicase Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 150 mM KCl, 1.5 mM MgCl2, 0.5 mM

DTT, 5% glycerol

Stop Solution: 50 mM EDTA, 0.5% SDS, 0.1% bromophenol blue, 0.1% xylene cyanol, 25%

glycerol

Native polyacrylamide gel (e.g., 10%)

TBE buffer

Procedure:

Prepare the annealed duplex RNA substrate.

In a reaction tube, combine Brr2 protein and the labeled duplex RNA substrate in helicase

assay buffer.

Add Brr2-IN-2 or DMSO vehicle control.

Incubate for 15 minutes at room temperature.

Initiate the unwinding reaction by adding ATP to a final concentration of 2 mM.

Incubate the reaction for 30 minutes at 37°C.

Stop the reaction by adding an equal volume of stop solution.

Resolve the RNA species (duplex and single-stranded) on a native polyacrylamide gel.

Visualize the labeled RNA strand using an appropriate imaging system.

Quantify the amount of unwound single-stranded RNA to determine the helicase activity and

the inhibitory effect of Brr2-IN-2.

In Vitro Splicing Assay
This assay assesses the effect of Brr2-IN-2 on the splicing of a pre-mRNA substrate in a cell-

free system.
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Materials:

HeLa cell nuclear extract

32P-labeled pre-mRNA substrate (e.g., MINX)

ATP

Brr2-IN-2 (or other test compounds)

Splicing Reaction Buffer (part of the nuclear extract preparation)

Proteinase K

Phenol:chloroform:isoamyl alcohol

Urea-polyacrylamide gel (e.g., 15%)

Procedure:

Set up splicing reactions containing HeLa nuclear extract, 32P-labeled pre-mRNA, and ATP.

Add Brr2-IN-2 at various concentrations or a DMSO vehicle control.

Incubate the reactions at 30°C for a time course (e.g., 0, 30, 60, 90 minutes).

Stop the reactions by adding proteinase K and incubating at 37°C for 30 minutes.

Extract the RNA using phenol:chloroform:isoamyl alcohol and precipitate with ethanol.

Resuspend the RNA in formamide loading dye.

Separate the RNA species (pre-mRNA, mRNA, splicing intermediates, and intron lariat) on a

urea-polyacrylamide gel.

Visualize the radiolabeled RNA by autoradiography.

Analyze the accumulation of splicing intermediates and the reduction of mature mRNA to

determine the effect of Brr2-IN-2 on splicing.
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Caption: Role of Brr2 in Spliceosome Activation and Inhibition by Brr2-IN-2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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